2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and bromophenyl groups, and a phenol ring substituted with a chlorobenzyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of a catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through an etherification reaction, where the phenol group reacts with a chlorobenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(3-bromobenzyl)oxy]phenol
- 2-[2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl]-5-[(3-methylbenzyl)oxy]phenol
Uniqueness
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of both bromophenyl and chlorobenzyl groups in the same molecule is relatively rare and may contribute to its unique reactivity and applications.
Biological Activity
The compound 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol , with CAS number 903193-90-8 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C23H17BrClN3O2, with a molecular weight of 482.8 g/mol . The structure includes a pyrimidine ring substituted with an amino group and a bromophenyl group, alongside a chlorobenzyl ether, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. These interactions may inhibit various enzymes involved in critical cellular pathways, including those regulating cell growth and apoptosis. The presence of the bromine atom in the structure enhances its reactivity and binding affinity to target proteins, which can lead to significant pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines by targeting kinases involved in tumor progression. The mechanism often involves blocking signal transduction pathways that promote cancer cell proliferation .
Antimicrobial Properties
There is emerging evidence suggesting that this compound exhibits antimicrobial activity. Research indicates that derivatives of pyrimidine can inhibit bacterial growth by disrupting cellular processes. The presence of halogen substituents like bromine and chlorine may enhance this activity by increasing lipophilicity, allowing better membrane penetration .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. Inflammation-related pathways are often modulated by phenolic compounds, which can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Study 1: Antitumor Activity Assessment
A study investigated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant antitumor activity. The study concluded that structural modifications could enhance efficacy against specific cancer types .
Study 2: Antimicrobial Evaluation
Another research effort evaluated the antimicrobial properties of this class of compounds against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound as a lead for developing new antimicrobial agents .
Data Summary
Properties
Molecular Formula |
C23H17BrClN3O2 |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrClN3O2/c24-16-6-4-15(5-7-16)20-12-27-23(26)28-22(20)19-9-8-18(11-21(19)29)30-13-14-2-1-3-17(25)10-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
OEBKWQVPNUIESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O |
Origin of Product |
United States |
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